

# Core Synthesis Protocol: Reaction of Sodium Diphenylphosphide with Dichloromethane

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## Compound of Interest

Compound Name: *Bis(diphenylphosphino)methane*

Cat. No.: B1329430

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The most established and widely cited method for the synthesis of **bis(diphenylphosphino)methane** involves a two-step process. The first step is the formation of a diphenylphosphide salt, typically sodium diphenylphosphide ( $\text{NaPPh}_2$ ), from the cleavage of triphenylphosphine ( $\text{PPh}_3$ ) with an alkali metal. The second step is the nucleophilic substitution reaction of the diphenylphosphide anion with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).<sup>[1]</sup>

A common and effective variation of this synthesis is carried out in liquid ammonia at low temperatures, which facilitates the dissolution of sodium and the subsequent reactions.

## Reaction Stoichiometry

The overall synthesis follows the stoichiometry outlined below:

Step 1: Formation of Sodium Diphenylphosphide  $\text{Ph}_3\text{P} + 2 \text{Na} \rightarrow \text{NaPPh}_2 + \text{NaPh}$

Step 2: Formation of **bis(diphenylphosphino)methane**  $2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl}$

## Quantitative Data Summary

The following tables summarize the key quantitative data for a typical laboratory-scale synthesis of **bis(diphenylphosphino)methane**.

Table 1: Reagent Quantities and Molar Equivalents

Reagent	Molecular Weight ( g/mol )	Molar Equivalents	Typical Mass (g)	Moles (mol)
Sodium (Na)	22.99	2.0	1.06	0.046
Triphenylphosphine (PPh <sub>3</sub> )	262.29	1.0	6.04	0.023
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	84.93	0.5	0.98	0.0115

Table 2: Reaction Conditions and Yield

Parameter	Value
Solvent	Liquid Ammonia (NH <sub>3</sub> )
Temperature	~ -78 °C (Dry ice/acetone bath)
Reaction Time	~1-2 hours
Typical Yield	40%

## Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of dppm in liquid ammonia.

### Materials and Equipment:

- Three-necked round-bottom flask
- Dry ice condenser
- Magnetic stirrer
- Schlenk line or nitrogen/argon source for inert atmosphere
- Low-temperature bath (e.g., dry ice/acetone)

- Sodium metal
- Triphenylphosphine
- Dichloromethane
- Anhydrous diethyl ether
- Methanol
- 1-Propanol
- Deionized water

**Procedure:**

- **Setup:** Assemble a three-necked flask equipped with a dry ice condenser and a gas inlet/outlet connected to an inert gas source. Ensure all glassware is thoroughly dried.
- **Ammonia Condensation:** Cool the flask in a dry ice/acetone bath. Condense approximately 50 mL of anhydrous ammonia gas into the flask.
- **Formation of Sodium Diphenylphosphide:**
  - Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The formation of a deep blue solution indicates the dissolution of sodium.
  - Slowly add triphenylphosphine in portions to the stirred blue solution. The blue color will dissipate as the  $\text{PPh}_3$  reacts, eventually forming a red-orange solution of sodium diphenylphosphide. Allow the reaction to stir for approximately 20-30 minutes after the final addition of  $\text{PPh}_3$ .
- **Reaction with Dichloromethane:**
  - Prepare a solution of dichloromethane in anhydrous diethyl ether.
  - Slowly add the dichloromethane solution dropwise to the stirred sodium diphenylphosphide solution. The red-orange color will fade, and a white precipitate of  $\text{NaCl}$

will form.

- Work-up:

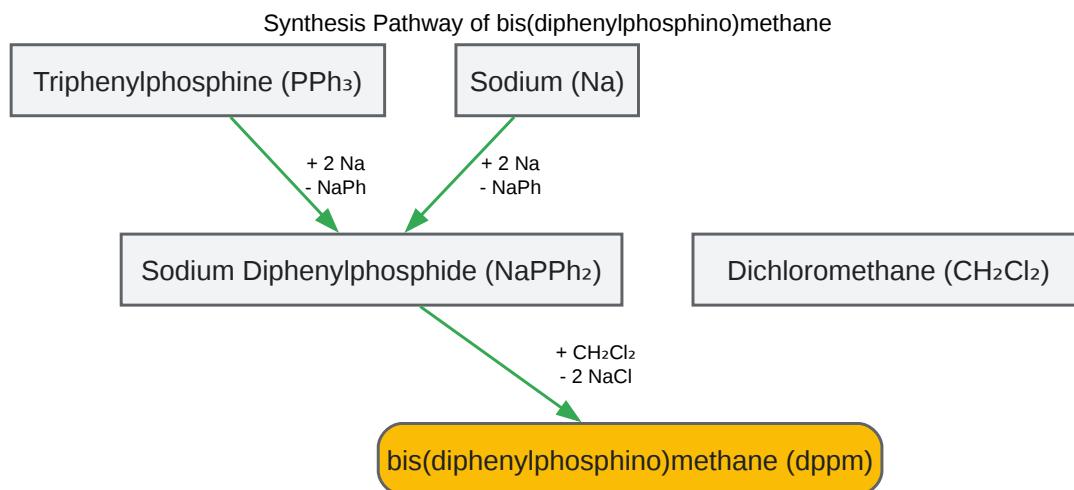
- After the addition of dichloromethane is complete, remove the cold bath and allow the ammonia to evaporate under a gentle stream of inert gas.
- Once all the ammonia has evaporated, a solid residue will remain. Add approximately 20 mL of deionized water to dissolve the inorganic salts.
- Collect the crude white solid product by vacuum filtration.
- Wash the solid with small portions of methanol.

- Purification:

- The crude dppm can be further purified by recrystallization. Dissolve the product in a minimum amount of boiling 1-propanol.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the purified white crystals of **bis(diphenylphosphino)methane** by vacuum filtration, wash with a small amount of cold 1-propanol, and dry under vacuum.

## Mandatory Visualizations

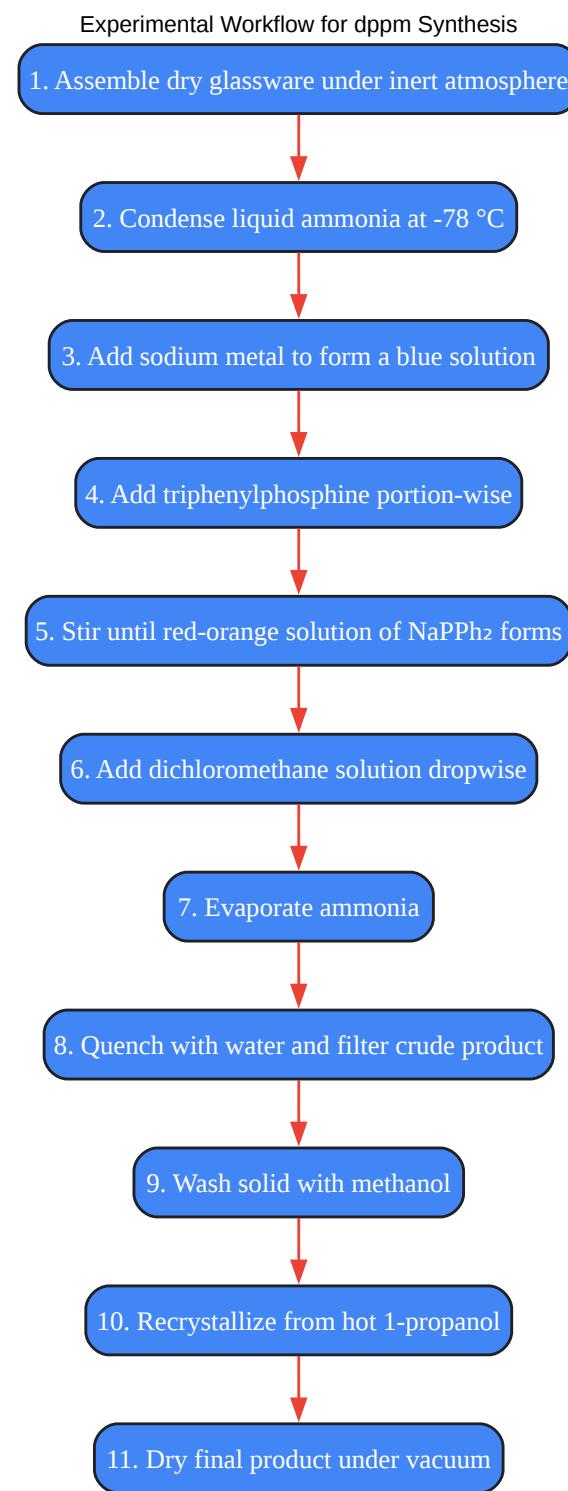
### Reaction Pathway Diagram



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Caption: Reaction pathway for the synthesis of dppm.

## Experimental Workflow Diagram



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Caption: Step-by-step workflow for dppm synthesis.

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## References

- 1. Bis(diphenylphosphino)methane - Wikipedia [en.wikipedia.org]
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